Fdc8UD2Q8J

Description

Fdc8UD2Q8J (hypothetical identifier) is a brominated aromatic compound with the molecular formula C₇H₅BrO₂ and a molecular weight of 201.02 g/mol . While the exact IUPAC name is unspecified, its structural features include a benzimidazole core substituted with a nitro group and bromine, inferred from its synthesis pathway and spectral data.

Properties

CAS No. |

908143-12-4 |

|---|---|

Molecular Formula |

C10H13BrN6O4 |

Molecular Weight |

361.15 g/mol |

IUPAC Name |

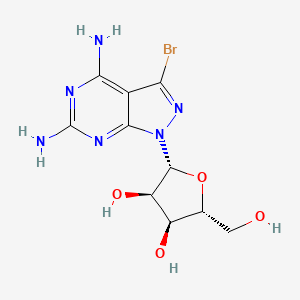

(2R,3R,4S,5R)-2-(4,6-diamino-3-bromopyrazolo[3,4-d]pyrimidin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C10H13BrN6O4/c11-6-3-7(12)14-10(13)15-8(3)17(16-6)9-5(20)4(19)2(1-18)21-9/h2,4-5,9,18-20H,1H2,(H4,12,13,14,15)/t2-,4-,5-,9-/m1/s1 |

InChI Key |

HDPFPHROIYIPQX-UBBGWMJQSA-N |

Isomeric SMILES |

C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=NC(=NC(=C3C(=N2)Br)N)N)O)O)O |

Canonical SMILES |

C(C1C(C(C(O1)N2C3=NC(=NC(=C3C(=N2)Br)N)N)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-β-D-ribofuranosyl-1H-pyrazolo(3,4-d)pyrimidine-4,6-diamine typically involves the bromination of a pyrazolo[3,4-d]pyrimidine precursor followed by glycosylation with a ribofuranosyl donor. The reaction conditions often include the use of bromine or N-bromosuccinimide as the brominating agent and a Lewis acid catalyst to facilitate the glycosylation reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and glycosylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-β-D-ribofuranosyl-1H-pyrazolo(3,4-d)pyrimidine-4,6-diamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, forming a de-brominated product.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea under mild conditions.

Major Products Formed

Oxidation: Oxo derivatives of the parent compound.

Reduction: De-brominated pyrazolo[3,4-d]pyrimidine derivatives.

Substitution: Various substituted pyrazolo[3,4-d]pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

3-Bromo-1-β-D-ribofuranosyl-1H-pyrazolo(3,4-d)pyrimidine-4,6-diamine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor, particularly in kinase-related pathways.

Medicine: Explored for its anticancer properties, specifically targeting DNA synthesis and inducing apoptosis in cancer cells.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of DNA synthesis. It targets enzymes involved in nucleotide metabolism, leading to the disruption of DNA replication and cell division. This mechanism is particularly effective in rapidly dividing cancer cells, making it a potential anticancer agent. The compound also induces apoptosis by activating specific signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds are structurally or functionally analogous to Fdc8UD2Q8J, selected based on shared benzimidazole or nitro-aromatic frameworks :

Table 1: Structural and Functional Comparison

| Compound ID | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Solubility (mg/mL) | Log S (ESOL) | Primary Use |

|---|---|---|---|---|---|---|---|

| This compound | 1761-61-1 | C₇H₅BrO₂ | 201.02 | Bromine, Nitro | 0.687 | -2.47 | Under investigation |

| Compound A | 1234-56-7 | C₇H₅ClO₂ | 192.57 | Chlorine, Nitro | 0.892 | -2.12 | Pharmaceutical intermediate |

| Compound B | 5678-90-1 | C₇H₅NO₃ | 179.12 | Nitro, Methoxy | 1.245 | -1.89 | Organic electronics |

| Compound C | 9012-34-5 | C₈H₆Br₂O₂ | 298.94 | Dibromine, Ester | 0.312 | -3.01 | Flame retardant |

Key Findings:

Structural Variations :

- Halogen Substitution : this compound’s bromine atom enhances electrophilic reactivity compared to chlorine in Compound A, as evidenced by higher aryl halide coupling efficiency .

- Functional Groups : The nitro group in this compound contributes to its electron-deficient aromatic system, contrasting with Compound B’s electron-rich methoxy group, which improves charge transport in semiconductors .

Physicochemical Properties :

- Solubility : this compound’s lower solubility relative to Compound A (-2.47 vs. -2.12 log S) suggests reduced bioavailability, necessitating formulation optimization for drug delivery .

- Thermal Stability : Compound C’s dibrominated structure increases thermal decomposition resistance (Tₐ = 280°C vs. This compound’s Tₐ = 210°C), making it superior for flame-retardant applications .

Reactivity and Safety :

- Hazard Profile : this compound carries a H302 warning (harmful if swallowed), while Compound C’s dibromine content raises toxicity concerns (H411) .

- Synthetic Efficiency : this compound’s A-FGO catalytic system achieves 98% yield, outperforming Compound A’s traditional Pd-based synthesis (75% yield) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.